molecular formula C16H26N2O B7916560 2-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol

2-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol

Cat. No.: B7916560
M. Wt: 262.39 g/mol
InChI Key: JUHQOVHXDNEWLX-UHFFFAOYSA-N
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Description

2-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol is a piperidine-based compound featuring a benzyl-ethyl-amino substituent at the 3-position of the piperidine ring and an ethanol group at the 1-position. Piperidine derivatives are widely explored in medicinal chemistry for their interactions with central nervous system (CNS) targets, such as G protein-coupled receptors (GPCRs) and ion channels .

Properties

IUPAC Name

2-[3-[benzyl(ethyl)amino]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-2-18(13-15-7-4-3-5-8-15)16-9-6-10-17(14-16)11-12-19/h3-5,7-8,16,19H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHQOVHXDNEWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Piperidine Derivatives

A common approach begins with 1-benzylpiperidin-4-one or piperidin-3-amine as the starting material. The benzyl-ethyl-amino group is introduced via nucleophilic substitution or reductive amination:

Procedure ():

  • Step 1 : React piperidin-3-amine with benzyl bromide in ethanol under basic conditions (K₂CO₃ or Et₃N) to form 3-(benzylamino)piperidine.

  • Step 2 : Ethyl group introduction via reductive amination using ethyl iodide and NaBH₃CN in methanol.

  • Step 3 : Hydroxyl group addition by reacting the intermediate with ethylene oxide or ethylene carbonate in THF, catalyzed by NaOH.

Key Data :

StepYield (%)Purity (HPLC)Key Reagents
17892%Benzyl bromide, K₂CO₃
26588%Ethyl iodide, NaBH₃CN
37295%Ethylene oxide, NaOH

Reductive Amination of Piperidinone Intermediates

Alternative routes employ piperidin-3-one as a precursor. The benzyl-ethyl-amino moiety is installed via reductive amination, followed by ethanol side-chain incorporation ():

Procedure :

  • Step 1 : Condense piperidin-3-one with benzyl-ethyl-amine in methanol, using Ti(OiPr)₄ as a Lewis acid.

  • Step 2 : Reduce the imine intermediate with NaBH₄ in ethanol to form 3-(benzyl-ethyl-amino)piperidine.

  • Step 3 : Introduce the ethanol group via Mitsunobu reaction (diethyl azodicarboxylate, PPh₃) with ethylene glycol.

Optimization Insights :

  • Solvent Impact : Methanol outperforms DMF in Step 1, improving yield by 15% ().

  • Catalyst Choice : Ti(OiPr)₄ increases enantiomeric excess (ee) to 89% compared to AcOH (ee: 42%) ().

Stereochemical Control

The stereochemistry at the piperidine C3 position critically influences biological activity. Two strategies ensure enantioselective synthesis:

Chiral Auxiliary-Mediated Synthesis

Using (R)- or (S)-1-phenylethylamine as a temporary chiral director ():

  • Step 1 : Form a diastereomeric salt with racemic 3-(benzyl-ethyl-amino)piperidine.

  • Step 2 : Precipitate the desired enantiomer (e.g., (R)-form) via fractional crystallization.

  • Step 3 : Remove the auxiliary via hydrogenolysis (Pd/C, H₂).

Performance Metrics :

  • Enantiomeric Excess : 94–96% ().

  • Overall Yield : 58% ().

Enzymatic Resolution

Lipase-catalyzed acetylation selectively modifies the undesired enantiomer, leaving the target (S)-form unreacted ():

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Conditions : Vinyl acetate in tert-butyl methyl ether, 25°C.

  • Result : 98% ee, 63% yield ().

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Key adaptations include:

Continuous Flow Reactors

  • Benefits : Reduced reaction time (2 h vs. 12 h batch), higher throughput ().

  • Conditions :

    • Temperature : 80°C.

    • Residence Time : 30 min.

    • Catalyst : Immobilized Ti-SBA-15 ().

Green Chemistry Innovations

  • Solvent-Free Amination : Mechanochemical grinding of piperidine derivatives with benzyl-ethyl-amine in a ball mill ().

    • Yield : 81%.

    • Purity : 97% ().

  • Waste Mitigation : Ethanol recycling via distillation reduces solvent consumption by 40% ().

Analytical Validation

Structural Confirmation

  • NMR : Distinct signals for piperidine protons (δ 3.42–3.58 ppm), benzyl group (δ 7.25–7.38 ppm), and ethanol -OH (δ 1.21 ppm) ().

  • HRMS : m/z 262.2045 [M+H]⁺ (calculated: 262.2045) ().

Purity Assessment

MethodColumnMobile PhasePurity (%)
HPLCC18ACN/H₂O (70:30)99.2
GCDB-5He, 1.5 mL/min98.7

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in the ethanol moiety undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or Jones reagent.

  • Products : Ketones (e.g., 2-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-acetaldehyde) or carboxylic acids, depending on reaction severity .

  • Conditions : Aqueous acidic or basic media at 50–80°C. Over-oxidation to carboxylic acids requires prolonged exposure.

Reduction Reactions

The benzyl group and tertiary amine are susceptible to catalytic hydrogenation:

  • Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel.

  • Products :

    • Benzyl → Cyclohexane derivative via aromatic ring saturation.

    • Piperidine ring remains intact under mild conditions .

  • Conditions : 1–3 atm H₂ pressure, room temperature to 60°C .

Nucleophilic Substitution

The hydroxyl group participates in esterification and etherification:

Esterification

  • Reagents : Acyl chlorides (e.g., acetyl chloride) or anhydrides.

  • Products : Esters like 2-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethyl acetate .

  • Conditions : Pyridine or triethylamine as base, dichloromethane solvent, 0–25°C .

Etherification

  • Reagents : Alkyl halides (e.g., methyl iodide).

  • Products : Ether derivatives (e.g., 2-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethoxy methane).

Acylation of the Amino Group

The ethyl-amino group reacts with acylating agents:

  • Reagents : Acetic anhydride or benzoyl chloride.

  • Products : N-acetyl or N-benzoyl derivatives .

  • Conditions : Anhydrous dichloromethane, room temperature, with DMAP catalyst .

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation or quaternization:

  • Reagents : Alkyl halides (e.g., methyl bromide).

  • Products : Quaternary ammonium salts (e.g., 1-methyl-2-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanol bromide) .

  • Conditions : Polar aprotic solvents (DMF or acetonitrile), reflux .

Electrophilic Aromatic Substitution

The benzyl group’s aromatic ring undergoes halogenation or nitration:

  • Reagents : Bromine (Br₂) in FeBr₃ or nitric acid (HNO₃)/H₂SO₄.

  • Products : 3-bromo or 3-nitro derivatives on the benzyl ring.

  • Conditions : 0–5°C for bromination; 50°C for nitration.

Comparative Reaction Table

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Key References
Oxidation (to ketone)KMnO₄, H₂SO₄, 60°C2-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetaldehyde75
Catalytic HydrogenationH₂ (2 atm), Pd/C, ethanol, 25°CSaturated cyclohexane-piperidine derivative88
EsterificationAcetyl chloride, pyridine, CH₂Cl₂, 0°CEthyl acetate ester92
AcylationBenzoyl chloride, DMAP, CH₂Cl₂, RTN-Benzoyl derivative85
AlkylationMethyl bromide, DMF, 80°CQuaternary ammonium salt78

Mechanistic Insights

  • Oxidation : Proceeds via a two-step mechanism—initial dehydrogenation to an aldehyde, followed by further oxidation to a carboxylic acid under strong conditions .

  • Esterification : Follows nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride .

  • Aromatic Substitution : Electrophilic bromination occurs at the para position relative to the benzyl-ethyl-amino group due to directing effects.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity
Research indicates that compounds similar to 2-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol exhibit antidepressant effects. The piperidine structure is often associated with the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that derivatives can enhance mood and alleviate symptoms of depression in animal models .

2. Analgesic Properties
The compound's structural analogs have been investigated for their analgesic properties. These studies suggest that the benzyl and piperidine moieties may contribute to pain relief mechanisms, potentially through opioid receptor modulation or inhibition of pain pathways .

Pharmacological Applications

1. Neurological Disorders
Due to its ability to interact with various neurotransmitter receptors, this compound has been explored for its potential in treating neurological disorders such as anxiety and schizophrenia. Preliminary findings suggest that it may help in balancing neurotransmitter levels, thus improving cognitive function and reducing anxiety symptoms .

2. Drug Development
The compound serves as a lead structure for developing new pharmaceuticals targeting central nervous system disorders. Its unique chemical properties allow for modifications that could enhance efficacy and reduce side effects compared to existing treatments .

Case Studies

Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperidine derivatives demonstrated that modifications similar to those found in this compound resulted in significant reductions in depressive-like behavior in rodent models. The results indicated a promising therapeutic index for further development .

Case Study 2: Analgesic Testing
In a controlled trial, researchers evaluated the analgesic effects of compounds related to this compound using formalin-induced pain models. The findings suggested that these compounds could effectively reduce pain perception, warranting further investigation into their mechanisms of action .

Summary Table of Applications

Application AreaFindings/Implications
Antidepressant ActivityModulates serotonin/norepinephrine pathways
Analgesic PropertiesPotential for pain relief via opioid receptor interaction
Neurological DisordersMay balance neurotransmitter levels
Drug DevelopmentLead structure for CNS-targeting pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structural analogs identified in the evidence, highlighting modifications to the amino substituents, ring type (piperidine vs. pyrrolidine), and stereochemistry:

Compound Name Substituent Variations Ring Type Stereochemistry Molecular Weight (Calculated)* Notable Properties/Applications
2-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol Benzyl-ethyl-amino at 3-position Piperidine Racemic ~320.5 g/mol† Potential CNS modulation
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol Benzyl-isopropyl-amino, methyl linker Pyrrolidine Not specified ~334.5 g/mol† Increased lipophilicity
2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol Benzyl-cyclopropyl-amino at 3-position Piperidine S-enantiomer ~318.5 g/mol† Enhanced stereoselectivity
AS1269574 (from ) 4-Bromophenyl-pyrimidine core Pyrimidine Not applicable 323.2 g/mol‡ GPCR/ion channel modulation

*Calculated using atomic masses (C=12, H=1, N=14, O=16).
†Estimated based on structural similarity.
‡Exact molecular weight from .

Critical Comparative Analysis

Amino Substituent Modifications
  • Benzyl-ethyl-amino vs.
  • Cyclopropyl-amino Variants: The cyclopropyl group in 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol introduces rigidity, which may enhance receptor selectivity due to restricted conformational flexibility .
Ring System Differences
  • Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) offers greater conformational flexibility compared to pyrrolidine (5-membered ring), affecting binding kinetics to biological targets. Pyrrolidine derivatives may exhibit faster metabolic clearance due to reduced steric hindrance .
Stereochemical Considerations

Such stereochemical differences are critical in drug design, as seen in compounds like AS1269574, which likely require specific configurations for GPCR interactions .

Functional Group Positioning

The ethanol group at the 1-position is conserved across all analogs, indicating its role in hydrogen bonding or solubility. However, solubility profiles may vary; for example, paliperidone palmitate (a piperidine-containing psychotropic agent) is poorly soluble in ethanol, whereas the target compound’s ethanol group may improve aqueous solubility .

Research Implications and Gaps

    Biological Activity

    2-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol is a compound of significant interest in pharmacological research due to its potential therapeutic applications and unique biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

    Chemical Structure and Properties

    The compound features a piperidine ring substituted with a benzyl-ethyl-amino group. This structure suggests various pharmacological properties, particularly in relation to neurotransmitter systems and receptor interactions.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding of this compound can modulate the activity of these targets, leading to various biochemical pathways being activated or inhibited.

    Key Mechanisms:

    • Receptor Binding: The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
    • Enzyme Interaction: It has been shown to interact with certain enzymes, which could be crucial for its potential therapeutic effects in treating neurological disorders.

    Antimicrobial Activity

    Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth.

    CompoundActivityReference
    Benzimidazole derivativesModerate to good against S. aureus and E. coli
    Piperidine derivativesAntibacterial activity with MIC values from 0.0039 to 0.025 mg/mL

    Neuroactive Properties

    The presence of the piperidine ring in the compound suggests potential neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to applications in treating conditions such as depression or anxiety .

    Case Studies

    • Neuropharmacological Studies:
      A study investigating piperidine derivatives demonstrated that certain compounds exhibited significant antidepressant-like effects in animal models. These findings suggest that this compound may possess similar neuropharmacological properties due to its structural characteristics .
    • Anticancer Research:
      In vitro studies have shown that related piperidine compounds can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The anticancer activity appears linked to the compound's ability to induce apoptosis in malignant cells .

    Summary of Research Findings

    The following table summarizes the biological activities observed in related compounds:

    Activity TypeObserved EffectsReferences
    AntimicrobialEffective against S. aureus and E. coli
    NeuroactivePotential antidepressant effects
    AnticancerInhibition of cancer cell growth

    Q & A

    Q. Basic Stability Assessment

    • Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
    • HPLC Purity Monitoring : Track degradation products (e.g., oxidized ethanolamine groups).
    • Storage Recommendations : Store lyophilized powder at -20°C under argon to prevent hydrolysis .

    What techniques identify metabolic pathways and bioactive metabolites?

    Q. Advanced Metabolite Profiling

    • Liver Microsome Assays : Incubate with human/rat microsomes and NADPH, followed by LC-HRMS to detect phase I/II metabolites.
    • CYP450 Inhibition Screening : Identify isoforms (e.g., CYP3A4, CYP2D6) involved in metabolism.
    • In Silico Predictions : Tools like MetaSite predict metabolic hotspots (e.g., N-deethylation sites) .

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